molecular formula C17H22F3N3O2 B6107987 N-(tert-butyl)-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea

N-(tert-butyl)-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea

Cat. No. B6107987
M. Wt: 357.37 g/mol
InChI Key: ISHKOTYSWZUWHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific protein kinase, which makes it a promising candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea involves the inhibition of a specific protein kinase called mTOR. This kinase is a key regulator of cell growth and proliferation, and its dysregulation is implicated in the development of various diseases. By inhibiting mTOR, this compound can prevent the growth and proliferation of cancer cells, as well as improve insulin sensitivity in diabetes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, induce apoptosis, and improve insulin sensitivity in diabetes. It has also been shown to have anti-inflammatory and neuroprotective effects, which make it a promising candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(tert-butyl)-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea in lab experiments is its potency as a protein kinase inhibitor. This makes it a valuable tool for studying the role of mTOR in various biological processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the research on N-(tert-butyl)-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea. One area of focus is the development of more efficient synthesis methods that can improve the overall yield and reduce the cost of production. Another area of focus is the development of more potent and selective protein kinase inhibitors that can target specific isoforms of mTOR. Additionally, further research is needed to explore the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders and inflammatory conditions.

Synthesis Methods

The synthesis of N-(tert-butyl)-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea is a complex process that requires several steps. The first step involves the reaction of tert-butyl carbamate with 2-(trifluoromethyl)benzylamine to form the corresponding urea derivative. This intermediate is then treated with pyrrolidine and a suitable coupling reagent to obtain the final product. The overall yield of this synthesis method is around 50%.

Scientific Research Applications

N-(tert-butyl)-N'-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}urea has been extensively studied for its potential use in the treatment of various diseases. It has been shown to be a potent inhibitor of a specific protein kinase, which is involved in the regulation of cell growth and proliferation. This makes it a promising candidate for the treatment of cancer, as well as other diseases such as diabetes and Alzheimer's.

properties

IUPAC Name

1-tert-butyl-3-[5-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3N3O2/c1-16(2,3)22-15(25)21-12-8-14(24)23(10-12)9-11-6-4-5-7-13(11)17(18,19)20/h4-7,12H,8-10H2,1-3H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHKOTYSWZUWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1CC(=O)N(C1)CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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